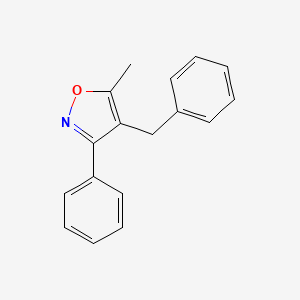

3-Phenyl-4-benzyl-5-methylisoxazole

Description

Properties

IUPAC Name |

4-benzyl-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-16(12-14-8-4-2-5-9-14)17(18-19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXLWQCEAXLZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90769553 | |

| Record name | 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90769553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139395-94-1 | |

| Record name | 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90769553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 4 Benzyl 5 Methylisoxazole and Its Precursors

Classical and Contemporary Approaches to the Isoxazole (B147169) Core System

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with numerous reliable methods having been established.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (such as an alkyne or alkene) is one of the most effective and widely used methods for synthesizing isoxazole rings. nanobioletters.comresearchgate.net Nitrile oxides are reactive intermediates that are typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes. mdpi.comnih.gov For the synthesis of a 3-phenyl substituted isoxazole, benzonitrile (B105546) oxide, generated from benzaldoxime, serves as the key intermediate.

A critical aspect of the 1,3-dipolar cycloaddition is controlling the regioselectivity to obtain the desired constitutional isomer. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted). The outcome is largely governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com Generally, for terminal alkynes, the reaction favors the formation of the 3,5-disubstituted isoxazole. rsc.org

The synthesis of 3,5-disubstituted isoxazoles can be achieved with high regioselectivity by reacting in situ generated nitrile oxides with terminal alkynes. For instance, the reaction of various benzonitrile oxides with alkynes proceeds smoothly to give the corresponding 3-aryl-5-alkylisoxazoles. This high degree of regioselectivity makes the 1,3-dipolar cycloaddition a robust method for creating the 3-phenyl-5-methylisoxazole core. researchgate.net

The nature of the dipolarophile significantly impacts the cycloaddition reaction. While alkynes lead directly to isoxazoles, alkenes produce isoxazolines, which can be subsequently oxidized to isoxazoles. mdpi.com The reaction of nitrile oxides with 1,1-disubstituted bromoalkenes, which function as alkyne synthons, provides a regioselective route to 3,5-disubstituted isoxazoles through an intermediate bromoisoxazoline that eliminates HBr to aromatize.

The choice of dipolarophile and reaction conditions affects the yield and efficiency of the isoxazole formation. The table below illustrates the synthesis of 3,5-disubstituted isoxazoles using different nitrile oxide precursors and alkynes.

| Entry | Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Yield (%) | Ref |

| 1 | Benzaldehyde Oxime | Phenylacetylene | Chloramine-T, EtOH, Reflux | 3,5-Diphenylisoxazole (B109209) | 92 | rsc.org |

| 2 | 4-Methoxybenzaldehyde Oxime | 1-Heptyne | Chloramine-T, EtOH, Reflux | 3-(4-Methoxyphenyl)-5-pentylisoxazole | 85 | rsc.org |

| 3 | Phenyl hydroxamic acid | 4-Phenyl-1-butyne | TMSOTf, Et3N, CH2Cl2 | 3-Phenyl-5-phenethylisoxazole | 71 | researchgate.net |

| 4 | Benzaldoxime | Propargyl alcohol | NaOCl, CH2Cl2 | (3-Phenylisoxazol-5-yl)methanol | 88 | rsc.org |

An alternative classical approach to the isoxazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nanobioletters.com To synthesize 3-phenyl-5-methylisoxazole , the appropriate precursor would be 1-phenylbutane-1,3-dione . The reaction with hydroxylamine can, however, produce a mixture of two regioisomers: 3-phenyl-5-methylisoxazole and 3-methyl-5-phenylisoxazole (B94393).

The regioselectivity of this condensation is highly dependent on the reaction conditions, particularly the pH. It has been shown that the reaction of β-keto esters with hydroxylamine can be directed to selectively yield one isomer. yu.edu.jo Similarly, the cyclocondensation of 1,3-bis(aryl)monothio-1,3-diketones with hydroxylamine can proceed with high regioselectivity, where the group attached to the thiocarbonyl is installed at the 3-position of the isoxazole. core.ac.uk For example, the reaction of 1-phenyl-3-thioxo-3-(thiophen-2-yl)propan-1-one with hydroxylamine hydrochloride gives 3-phenyl-5-(thiophen-2-yl)isoxazole exclusively. core.ac.uk

A study on the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine led to the formation of 3-phenyl-5-(trifluoromethyl)isoxazole, demonstrating a successful synthesis of a 3-phenyl-5-substituted isoxazole from a 1,3-dione precursor. researchgate.net

| Entry | 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product | Yield (%) | Ref |

| 1 | Vanillin, Ethyl acetoacetate | NH2OH·HCl | Glycine, H2O, rt | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 92 | yu.edu.jo |

| 2 | 1-Phenyl-3-(2-naphthyl)-monothio-1,3-diketone | NH2OH·HCl | NaOAc, EtOH, Reflux | 3-Phenyl-5-(2-naphthyl)isoxazole | 80 | core.ac.uk |

| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | NH2OH·HCl | EtOH, Reflux | 3-Phenyl-5-(trifluoromethyl)isoxazole | - | researchgate.net |

The introduction of the benzyl (B1604629) group at the C-4 position of a pre-formed 3-phenyl-5-methylisoxazole ring is a key step toward the target molecule. Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for this type of transformation. nih.gov While direct C-H benzylation can be challenging, C-H arylation is well-established and provides a model for the reaction.

The strategy often relies on a directing group to guide the palladium catalyst to the desired C-H bond. Research has shown that various functional groups, including amides, can direct the arylation of C(sp³)–H bonds. nih.govacs.org For heteroarenes like isoxazoles, direct C-H arylation at the 5-position has been achieved with aryl iodides. nih.gov Lithiation of the 4-position of 3,5-disubstituted isoxazoles, followed by reaction with an electrophile, is another viable route. For instance, treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium followed by methyl iodide afforded 3-phenyl-4-methyl-5-chloroisoxazole in 74% yield. cdnsciencepub.com A similar sequence with benzyl bromide could plausibly yield a C-4 benzylated product.

A plausible route to 3-Phenyl-4-benzyl-5-methylisoxazole would involve the synthesis of 3-phenyl-5-methylisoxazole-4-carboxylic acid, which can then be subjected to transformations. Palladium-catalyzed reactions on such elaborated isoxazole systems offer a promising avenue for introducing the final benzyl substituent.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

Targeted Synthesis of 3-Phenyl-5-methylisoxazole-4-carboxylic Acid Derivatives

The compound 3-phenyl-5-methylisoxazole-4-carboxylic acid and its derivatives are pivotal intermediates. The synthesis of its benzyl ester, benzyl 5-methyl-3-phenylisoxazole-4-carboxylate , has been reported with an 85% yield via a [3+2] cycloaddition reaction in water. beilstein-journals.org This ester is a direct precursor that could potentially be converted to the target molecule.

The carboxylic acid itself is a versatile handle for further functionalization. It can be prepared and subsequently converted into a variety of derivatives, such as amides or the corresponding acid chloride. For example, amides are readily formed by coupling the carboxylic acid with various amines using standard coupling agents like HBTU or HATU. core.ac.uk The acid chloride, 3-phenyl-5-methylisoxazole-4-formyl chloride , can be synthesized from the carboxylic acid using reagents like bis(trichloromethyl) carbonate, achieving yields as high as 95.1%. google.com These derivatives, particularly the acid chloride, are reactive intermediates for introducing further complexity to the molecule.

| Entry | Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Ref |

| 1 | Phenyl hydroximoyl chloride, Benzyl acetoacetate | Et3N | Water, rt, 12h | Benzyl 5-methyl-3-phenylisoxazole-4-carboxylate | 85 | beilstein-journals.org |

| 2 | 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate, DMF | Chlorobenzene (B131634), 130 °C, 5h | 3-Phenyl-5-methylisoxazole-4-formyl chloride | 95.1 | google.com |

| 3 | 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Various amines, HBTU, DIPEA | DMF, rt, 1-2d | Corresponding Amides | - | core.ac.uk |

| 4 | 3-Phenyl-5-chloroisoxazole | n-BuLi, then CO2 | THF | 3-Phenyl-5-chloroisoxazole-4-carboxylic acid | 80 | cdnsciencepub.com |

Methods for Introducing the Carboxylic Acid Moiety

While the direct synthesis of this compound proceeds from a diketone precursor, the synthesis of related isoxazole structures often involves a carboxylic acid intermediate. For instance, in the synthesis of certain indole-isoxazole hybrids, an isoxazole-5-carboxylic acid is a key intermediate. nih.gov This acid is typically formed by the hydrolysis of the corresponding ethyl ester under basic conditions, for example, using lithium hydroxide (B78521) in a methanol-THF solvent mixture, followed by acidification. nih.gov

Another relevant approach involves the synthesis of 3-phenyl-5-methylisoxazole-4-carboxylic acid, which can then be chemically modified. google.com The introduction of a carboxylic acid group at the C-4 position of a pre-existing 3,5-disubstituted isoxazole ring is a challenging but achievable functionalization. More direct methods for creating isoxazole carboxylic acids involve the reaction of activated N-triflyl isoxazoles with bis(trimethylsilyl)ketene acetals, which can yield 4-isoxazoline carboxylic acid derivatives. arkat-usa.org

Acyl Chloride Formation from Carboxylic Acid Precursors

The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation in organic synthesis, often employed in the preparation of isoxazole derivatives. pressbooks.pub This step activates the carboxyl group for subsequent reactions, such as amidation. nih.gov

Standard reagents for this conversion include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). pressbooks.pubchemguide.co.uk Thionyl chloride is particularly common, as it reacts with carboxylic acids to produce the acyl chloride, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uklibretexts.org

A specific example is the conversion of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid to its acyl chloride using oxalyl chloride and a catalytic amount of DMF in dry dichloromethane. nih.gov Similarly, a patent describes the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride from the corresponding carboxylic acid using bis(trichloromethyl) carbonate in an organic solvent like chlorobenzene or toluene. google.com

| Reagent | Typical Conditions | Byproducts | Separation |

| Thionyl Chloride (SOCl₂) | Often heated | SO₂, HCl (gaseous) | Fractional distillation chemguide.co.uk |

| Phosphorus(V) Chloride (PCl₅) | Cold reaction | POCl₃, HCl | Fractional distillation chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | With catalytic DMF | CO, CO₂, HCl (gaseous) | Evaporation/distillation |

| Bis(trichloromethyl) carbonate | Heated in organic solvent | Phosgene (in situ) | Distillation under vacuum google.com |

Introduction of the 4-Benzyl Substituent

The introduction of the benzyl group at the C-4 position is a critical step in the synthesis of the title compound. The most direct route involves starting with a precursor that already contains the benzyl group, such as 2-benzyl-1-phenyl-1,3-butanedione, and then constructing the isoxazole ring.

Strategies for C-4 Functionalization of the Isoxazole Ring

Direct functionalization of a pre-formed isoxazole ring at the C-4 position is an alternative strategy. rsc.org This can be challenging as the ring can be labile under certain conditions. rsc.org

Several methods have been developed for C-4 functionalization:

Electrophilic Substitution : 3,5-disubstituted isoxazoles can undergo electrophilic substitution at the C-4 position. For example, fluorination has been achieved using reagents like Selectfluor™. rsc.org

Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions are a powerful tool for C-H functionalization. It has been shown that ethyl isoxazole-3-carboxylate can undergo direct C-4 arylation using aryl bromides. researchgate.net

Halogenation followed by Substitution : A common strategy is to first introduce a halogen, such as iodine, at the C-4 position. This can be done using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). nih.gov The resulting 4-iodoisoxazole (B1321973) can then participate in various cross-coupling reactions to introduce the desired substituent. organic-chemistry.org

From Alkynes : The reaction of N-Boc-masked chloroximes with enamines can yield 3,4-disubstituted isoxazoles. nih.gov

Stereoselective Approaches to 4-Benzyl Substitution

Achieving stereoselectivity in the introduction of a substituent at the C-4 position of an isoxazole is an advanced synthetic challenge. Research in this area often focuses on organocatalytic methods. For example, enantioselective Michael-type conjugate additions to 4-nitro-5-styrylisoxazoles have been explored. rcsi.com These reactions, using chiral organocatalysts, can introduce nucleophiles to the C-4 position with a degree of stereocontrol. rcsi.com

While direct stereoselective benzylation at C-4 is not widely reported, related stereoselective methods have been developed for isoxazolidines (the reduced form of isoxazoles). Highly regio- and trans-stereoselective hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles have been used to create 3-substituted isoxazolidin-4-ols with defined stereochemistry. beilstein-journals.org Such strategies highlight the potential for controlling stereochemistry in the isoxazole core system, although their direct application to the synthesis of this compound requires further investigation.

Green Chemistry Approaches in Isoxazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. benthamdirect.comnih.gov Green chemistry principles, such as using safer solvents, reducing energy consumption, and improving atom economy, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. preprints.orgpreprints.org

Solvent-Free and Aqueous Medium Reactions

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives like water, or eliminating the solvent entirely. nih.govnih.gov

Aqueous Media : The synthesis of isoxazoles in water has been successfully demonstrated. One-pot syntheses of 3,4,5-trisubstituted isoxazoles have been achieved via the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.orgd-nb.info Another method involves reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without a catalyst to produce 5-arylisoxazoles. nih.gov

Solvent-Free Reactions : Solvent-free synthesis of isoxazoles can be achieved using techniques like microwave irradiation or mechanochemistry (ball-milling). nih.govresearchgate.net A scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides has been developed using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions. rsc.org Microwave-assisted synthesis is another popular green technique that can significantly reduce reaction times and improve yields for isoxazole derivatives. benthamdirect.comresearchgate.net

| Green Chemistry Approach | Reaction Type | Conditions | Advantages |

| Aqueous Synthesis | [3+2] Cycloaddition | Room temperature, mild base beilstein-journals.orgd-nb.info | Environmentally friendly, mild conditions, fast reaction |

| Solvent-Free (Microwave) | Condensation | Microwave irradiation benthamdirect.comresearchgate.net | Reduced reaction time, high selectivity, improved yields benthamdirect.comnih.gov |

| Solvent-Free (Ball-Milling) | [3+2] Cycloaddition | Cu/Al₂O₃ catalyst rsc.org | Scalable, efficient, reduced hazardous waste rsc.org |

| Ultrasound Irradiation | Various | Ultrasonic bath/probe preprints.orgpreprints.org | Accelerated kinetics, reduced byproducts, energy efficient preprints.orgpreprints.org |

Catalyst-Free and Metal-Free Synthetic Protocols

The development of synthetic routes that eliminate the need for metal catalysts is a significant goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. For the synthesis of polysubstituted isoxazoles, including structures analogous to this compound, several catalyst-free and metal-free protocols have been established. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as the use of aqueous media, microwave irradiation, or ultrasonication to promote the desired transformations. nih.govrsc.org

A prominent metal-free approach for generating 3,4,5-trisubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound. beilstein-journals.org This reaction can proceed efficiently without a catalyst, often in an aqueous environment, which is both cost-effective and environmentally benign. nih.gov

Detailed research has demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles by reacting hydroximoyl chlorides (nitrile oxide precursors) with 1,3-diketones, β-ketoesters, or β-ketoamides in a water-methanol solvent system at room temperature. beilstein-journals.orgnih.gov The reaction is typically facilitated by a mild organic base. While a base is used, its role is to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride, rather than acting as a catalyst for the cycloaddition itself. The reaction is fast, often completing within 1-2 hours, and provides good to excellent yields. nih.govnih.gov This method avoids the high temperatures and poor regioselectivity sometimes associated with traditional cycloadditions in organic solvents. beilstein-journals.orgnih.gov

The optimization of reaction conditions is crucial for maximizing yield and selectivity. Research into the synthesis of a model compound, 5-methyl-3-phenyl-4-(phenylcarbamoyl)isoxazole, from benzohydroximoyl chloride and N-phenylacetoacetamide highlights the impact of the base and solvent system on reaction outcomes.

Table 1: Optimization of Reaction Conditions for a 3,4,5-Trisubstituted Isoxazole

| Entry | Base | Solvents | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DBU | 5% water, 95% methanol | 18 | - |

| 2 | (S)-proline | 5% water, 95% methanol | 18 | - |

| 3 | DIPEA | 5% water, 95% methanol | 18 | 60 |

| 4 | DIPEA | 95% water, 5% methanol | 1-2 | 91 |

Data derived from studies on analogous 3,4,5-trisubstituted isoxazoles. nih.gov

The data clearly indicates that a solvent system rich in water significantly accelerates the reaction and improves the yield, underscoring the benefits of aqueous conditions for this type of synthesis. nih.gov

Other catalyst-free approaches have utilized alternative energy sources to drive the reaction. For instance, ultrasound irradiation has been successfully employed for the synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as mild reaction conditions, high yields, shorter reaction times, and simpler work-up procedures. nih.gov Microwave-assisted metal-free synthesis has also emerged as a powerful technique for preparing 3,5-disubstituted and other isoxazole derivatives through 1,3-dipolar cycloaddition reactions. rsc.org These methods represent efficient and environmentally conscious alternatives to conventional, catalyst-dependent synthetic routes.

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 4 Benzyl 5 Methylisoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

While specific, experimentally-derived ¹H NMR data for 3-Phenyl-4-benzyl-5-methylisoxazole is not extensively available in public literature, the expected proton signals can be predicted based on its structure. The spectrum would feature distinct regions for aromatic and aliphatic protons.

Aromatic Protons: The protons on the 3-phenyl and 4-benzyl groups would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) would depend on the substitution pattern and rotational freedom of the rings.

Benzyl (B1604629) Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a singlet around δ 4.0 ppm, as they are adjacent to a quaternary carbon and would not be split by neighboring protons.

Methyl Protons: The methyl (-CH₃) group at the 5-position of the isoxazole (B147169) ring is expected to produce a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm.

For comparison, related compounds like N-Benzyl-3,5-diphenylisoxazole-4-carboxamide show complex aromatic signals between δ 7.0 and 7.8 ppm, and characteristic benzyl CH₂ signals. rsc.org

¹³C NMR Spectroscopic Investigations and Carbon Resonance Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the isoxazole ring carbons, the phenyl and benzyl carbons, and the methyl carbon.

Isoxazole Carbons: The carbons of the isoxazole ring (C3, C4, and C5) would resonate at characteristic chemical shifts, typically in the range of δ 110 to 170 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would appear in the δ 125-140 ppm range.

Benzyl & Methyl Carbons: The benzylic CH₂ carbon would be expected around δ 30-40 ppm, while the methyl carbon would be found in the upfield region, typically δ 10-15 ppm.

Detailed assignments for related structures, such as N-Benzyl-5-(tert-butyl)-3-phenylisoxazole-4-carboxamide, have been reported, showing the isoxazole carbons (C3, C4, C5) at δ 160.4, 110.8, and 178.8 ppm, respectively. rsc.org

| Carbon Group | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (Hypothetical Carbonyl) | N/A |

| Isoxazole Ring (C3, C4, C5) | 110 - 170 |

| Aromatic (Phenyl/Benzyl) | 125 - 140 |

| Benzyl (CH₂) | 30 - 40 |

| Methyl (CH₃) | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign proton and carbon signals and elucidate the precise connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between protons on the same phenyl ring and within the benzyl group if any coupling exists.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different structural fragments, for instance, by showing a correlation from the benzyl CH₂ protons to the C4 carbon of the isoxazole ring and to carbons of the attached phenyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₂, CH₃) | 2850 - 3000 | Stretching |

| C=N (Isoxazole Ring) | 1600 - 1650 | Stretching |

| C=C (Aromatic/Isoxazole) | 1450 - 1600 | Stretching |

| C-O (Isoxazole Ring) | 1000 - 1300 | Stretching |

While a specific spectrum for the title compound is not publicly available, related N-benzyl isoxazole derivatives show characteristic bands for N-H stretching (if present), C=O stretching of amides, and aromatic ring vibrations. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, can confirm the structure of a compound.

For this compound (C₁₇H₁₅NO), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 249.1154. lgcstandards.com Electron impact (EI) ionization would likely induce characteristic fragmentation. Key fragmentation pathways for isoxazole rings often involve the cleavage of the N-O bond, which is the weakest bond in the ring.

Predicted major fragments could include:

A fragment at m/z 91: Corresponding to the benzyl cation [C₇H₇]⁺.

A fragment at m/z 77: Corresponding to the phenyl cation [C₆H₅]⁺.

Cleavage of the isoxazole ring itself, leading to various smaller charged fragments.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and any significant fragments, matching the theoretical exact mass.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

To date, no crystal structure for this compound has been deposited in public crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The planarity of the isoxazole ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings, which govern the crystal packing.

Crystal structures of related compounds, such as (E)-2-benzylidene-4-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-2H-benzo[b] clearsynth.comcore.ac.ukthiazin-3(4H)-one, have been determined, showing detailed conformational features and intermolecular hydrogen bonding. researchgate.net Such studies provide a template for what could be expected from a crystallographic analysis of the title compound.

Conformational Analysis in the Crystalline State

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. Analysis of various isoxazole derivatives reveals specific conformational preferences of the substituent groups attached to the heterocyclic core.

The planarity of the isoxazole ring is a common feature, though the rings attached to it often exhibit significant torsion angles. For instance, in ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring and the phenyl ring are nearly coplanar, with a dihedral angle of only 0.5(1)°. iucr.org This planarity facilitates a more extended molecular conformation. In contrast, other derivatives show a more twisted arrangement. For example, in N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide, the isoxazole ring forms dihedral angles of 80.5(2)° and 81.3(2)° with the two benzene (B151609) rings. researchgate.net

In derivatives where the isoxazole ring is part of a more complex fused system, such as in chromeno[4,3-c]isoxazole derivatives, the conformation is more constrained. The isoxazole ring in these systems often adopts an envelope conformation. derpharmachemica.com For example, in the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, the isoxazole ring has an envelope conformation. nih.gov Similarly, in (E)-2-benzylidene-4-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-2H-benzo[b] tandfonline.commdpi.comthiazin-3(4H)-one, the dihydroisoxazole (B8533529) ring also exhibits an envelope conformation. researchgate.net The pyran ring in methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate adopts a sofa conformation. koreascience.kr

The orientation of the substituent groups relative to the isoxazole ring is critical. The table below summarizes key dihedral angles observed in several isoxazole derivatives, illustrating the conformational diversity.

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| Ethyl 5-phenylisoxazole-3-carboxylate | Isoxazole ring | Phenyl ring | 0.5(1) |

| 3-Phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | Isoxazole ring | Chromeno ring system | 15.21(5) |

| 3-Phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | Isoxazole ring | Phenyl ring (C1-C6) | 12.96(3) |

| 3-Phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | Isoxazole ring | Phenyl ring (C12-C17) | 74.25(4) |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Isoxazole ring | Hydroxybenzylidene ring | 3.18(8) |

| N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide | Isoxazole ring | Benzene ring 1 | 80.5(2) |

| N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide | Isoxazole ring | Benzene ring 2 | 81.3(2) |

These data highlight that the conformation of isoxazole derivatives in the crystalline state is a delicate balance of steric and electronic effects of the substituents and the inherent geometry of the heterocyclic ring.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions. In the case of isoxazole derivatives, hydrogen bonding and π-π stacking are prominent forces that determine the crystal packing.

Hydrogen bonds, particularly C-H···O and C-H···N interactions, are frequently observed. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers by pairs of C-H···O hydrogen bonds. iucr.org Similarly, the crystal packing of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate is stabilized by intermolecular C-H···O and C-H···N hydrogen bond interactions. koreascience.kr In some cases, these interactions can form extensive networks. For instance, in (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, columns linked by O-H···O and O-H···N hydrogen bonds form layers, which are further linked by C-H···O hydrogen bonds to create a three-dimensional framework. researchgate.net

π-π stacking interactions are also crucial, especially in derivatives containing multiple aromatic rings. In (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, molecules stack in a head-to-tail fashion, linked by offset π–π interactions with intercentroid distances of 3.676(1) and 3.723(1) Å. researchgate.net The planarity of the interacting ring systems facilitates these stacking arrangements.

The interplay of these non-covalent interactions results in diverse and complex crystal packing motifs. The table below provides examples of intermolecular interactions observed in the crystal structures of various isoxazole derivatives.

| Compound Name | Intermolecular Interaction Type | Description |

| Ethyl 5-phenylisoxazole-3-carboxylate | C-H···O hydrogen bonds | Forms inversion dimers with R21(7) ring motifs. |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone | C-H···O, C-H···N, C-H···π interactions | Generates a three-dimensional network. nih.gov |

| Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate | C-H···O, C-H···N hydrogen bonds | Stabilizes the crystal packing. koreascience.kr |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | O-H···O, O-H···N hydrogen bonds, π–π stacking | Forms a supramolecular three-dimensional framework. researchgate.net |

| N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide | N-H···O, C-H···O hydrogen bonds | N-H···O bonds generate tandfonline.com chains, consolidated by C-H···O interactions. researchgate.net |

Due to a lack of specific scientific literature detailing the computational and theoretical investigations of this compound, it is not possible to provide the requested article.

Extensive searches for dedicated studies on this particular compound using methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping did not yield any specific results. The existing body of research focuses on other isoxazole derivatives, and the findings from those studies cannot be accurately extrapolated to this compound without direct computational analysis of the molecule .

Therefore, the creation of a scientifically accurate and detailed article with the specified outline and data tables is not feasible at this time. Further research, including original computational studies on this compound, would be required to generate the content requested.

Computational and Theoretical Investigations of 3 Phenyl 4 Benzyl 5 Methylisoxazole

Conformational Analysis and Potential Energy Surface Exploration

Computational chemistry provides powerful tools for the conformational analysis of molecules like 3-phenyl-4-benzyl-5-methylisoxazole, allowing for the exploration of its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping this surface, researchers can identify stable conformations, which correspond to energy minima, and the transition states that connect them, which are saddle points on the surface. electronicsandbooks.com This analysis is crucial for understanding the molecule's flexibility, reactivity, and interactions with its environment.

The isoxazole (B147169) ring itself is a five-membered heterocycle. In related dihydroisoxazole (B8533529) systems, the ring has been observed to adopt an envelope conformation, where one atom is out of the plane of the other four. researchgate.net For the aromatic isoxazole ring in this compound, a planar or near-planar conformation is expected.

The exploration of the PES for a molecule with multiple rotatable bonds can be complex. mdpi.com Computational methods, such as systematic grid scans or more advanced techniques like molecular dynamics simulations and metadynamics, are employed to sample the conformational space. These calculations are typically performed using density functional theory (DFT) or other quantum mechanical methods to accurately determine the energy of each conformation.

The relative energies of the different conformers are of particular interest. The global minimum on the PES represents the most stable conformation of the molecule in the gas phase. The presence of multiple low-energy conformers can have significant implications for the molecule's properties, as the observed characteristics will be a population-weighted average of the properties of the individual conformers. The energy barriers between these conformers determine the rates of interconversion at a given temperature.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation of the computed structures and for the assignment of experimental spectra.

Predicted NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard tool to complement experimental data. beilstein-journals.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for predicting NMR chemical shifts. bohrium.com

The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound would be sensitive to the molecule's conformation. For instance, the proximity of the phenyl and benzyl (B1604629) protons in certain conformations could lead to through-space shielding or deshielding effects, which would be reflected in their calculated chemical shifts.

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for a plausible conformation of this compound, based on typical values for similar fragments found in the literature. dergipark.org.trsciforum.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (isoxazole, C3) | 160-165 | Phenyl-H (ortho) | 7.5-7.7 |

| C (isoxazole, C4) | 110-115 | Phenyl-H (meta) | 7.3-7.5 |

| C (isoxazole, C5) | 170-175 | Phenyl-H (para) | 7.3-7.5 |

| C (phenyl, C1') | 128-132 | Benzyl-CH₂ | 4.0-4.5 |

| C (phenyl, C2'/C6') | 127-130 | Benzyl-H (ortho) | 7.1-7.3 |

| C (phenyl, C3'/C5') | 128-131 | Benzyl-H (meta) | 7.2-7.4 |

| C (phenyl, C4') | 129-132 | Benzyl-H (para) | 7.1-7.3 |

| C (benzyl, CH₂) | 30-35 | Methyl-CH₃ | 2.3-2.8 |

| C (benzyl, C1'') | 135-140 | ||

| C (benzyl, C2''/C6'') | 128-131 | ||

| C (benzyl, C3''/C5'') | 128-131 | ||

| C (benzyl, C4'') | 125-128 | ||

| C (methyl, CH₃) | 10-15 |

Note: These are estimated ranges and the actual values would depend on the specific computational method and basis set used.

Predicted Vibrational Frequencies: Theoretical calculations of vibrational frequencies, typically obtained from DFT calculations, are invaluable for interpreting experimental infrared (IR) and Raman spectra. bohrium.com The calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the computed spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, the vibrational spectrum would be characterized by several key features:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: The methyl and benzyl CH₂ groups would show stretches in the 3000-2850 cm⁻¹ range. derpharmachemica.com

C=N and C=C stretching: The isoxazole and phenyl rings will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. derpharmachemica.com

CH₃ and CH₂ bending: These deformations would appear in the 1470-1370 cm⁻¹ range. derpharmachemica.com

Ring vibrations: The isoxazole and phenyl rings will exhibit various in-plane and out-of-plane bending modes at lower frequencies.

A table of representative predicted vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3080 - 3030 |

| Aliphatic C-H Stretch (asymmetric) | 2970 - 2950 |

| Aliphatic C-H Stretch (symmetric) | 2880 - 2860 |

| C=N Stretch (isoxazole) | 1610 - 1590 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| CH₂ Scissoring | 1470 - 1450 |

| CH₃ Asymmetric Bending | 1460 - 1440 |

| CH₃ Symmetric Bending (Umbrella) | 1390 - 1370 |

| C-O Stretch (isoxazole) | 1250 - 1200 |

| Phenyl Ring In-plane Bending | 1180 - 1000 |

| Phenyl Ring Out-of-plane Bending | 900 - 675 |

The simulation of ultraviolet-visible (UV-Vis) absorption spectra provides insights into the electronic transitions of a molecule. mdpi.com Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the position and intensity of absorption bands in the UV-Vis spectrum. academie-sciences.fr

Simulations can also predict how the spectrum might change in different solvents, a phenomenon known as solvatochromism. researchgate.net By incorporating a solvent model, such as the polarizable continuum model (PCM), into the TD-DFT calculations, it is possible to simulate the effect of the solvent polarity on the electronic transitions. dergipark.org.tr This can help in understanding the nature of the excited states and the intermolecular interactions between the solute and the solvent.

A simulated UV-Vis spectrum for this compound would likely show a main absorption band in the range of 250-300 nm, corresponding to the π → π* transition of the conjugated phenyl-isoxazole system. Additional, weaker absorptions might be predicted at other wavelengths. The comparison of such simulated spectra with experimental measurements is a critical step in validating the computational model and understanding the electronic structure of the molecule. mdpi.com

Reactivity and Chemical Transformations of 3 Phenyl 4 Benzyl 5 Methylisoxazole Derivatives

Functional Group Interconversions on the Benzyl (B1604629) and Methyl Moieties

The benzyl and methyl groups attached to the isoxazole (B147169) ring are amenable to a range of functional group interconversions. The methyl group at the C-5 position, in particular, is a common site for chemical modification. For instance, studies on analogous 3,5-disubstituted isoxazoles have shown that the C-5 methyl group can be oxidized. In the case of sulfamethoxazole, which features a methyl-substituted isoxazole ring, oxidation of the methyl group to a carboxylic acid has been observed. uah.es This suggests that 3-Phenyl-4-benzyl-5-methylisoxazole could likely be converted to the corresponding 5-carboxylic acid derivative under suitable oxidizing conditions.

Similarly, the benzylic methylene (B1212753) group in the 4-position represents another reactive site. While direct examples on the title compound are scarce, general organic chemistry principles suggest its susceptibility to oxidation to a carbonyl group, thereby forming a benzoyl derivative. Radical bromination using reagents like N-bromosuccinimide (NBS) could also potentially introduce a bromine atom at the benzylic position, which can then be substituted by various nucleophiles to introduce further diversity.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in this compound present opportunities for aromatic substitution reactions. The reactivity of these rings is influenced by the electronic nature of the isoxazole substituent. Research on the nitration of phenylisoxazoles provides valuable insights. rsc.org For 5-methyl-3-phenylisoxazole, nitration occurs at the meta-position of the phenyl ring when the reaction is carried out on the conjugate acid, and at the para-position when performed on the free base. rsc.org Conversely, 3-methyl-5-phenylisoxazole (B94393) undergoes nitration primarily at the para-position of the phenyl group. rsc.org Based on these findings, it can be inferred that the 3-phenyl group of the title compound would likely be nitrated at the meta or para positions depending on the reaction conditions. The phenyl ring of the benzyl group is also expected to undergo typical electrophilic aromatic substitutions, with the isoxazolylmethyl substituent directing incoming electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution is less common for simple phenyl rings unless activated by strong electron-withdrawing groups. However, the isoxazole ring itself is more susceptible to nucleophilic attack, particularly at the C-4 position.

Ring-Opening Reactions and Rearrangements of the Isoxazole Nucleus

A characteristic feature of isoxazole chemistry is the susceptibility of the N-O bond to cleavage, leading to various ring-opening and rearrangement reactions. scilit.combenthamdirect.com This reactivity provides a pathway to synthesize other important chemical structures.

Reductive cleavage of the isoxazole ring is a well-established transformation. rsc.orgacs.orgclockss.orgfigshare.com A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), and metal-based reagents like molybdenum hexacarbonyl (Mo(CO)₆) with water, or a combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI). rsc.orgacs.orgclockss.orgnycu.edu.twclockss.orgacs.orgacs.orgresearchgate.net These reactions typically cleave the N-O bond to afford β-aminoenones or related structures. rsc.org For example, the reaction of isoxazoles with Mo(CO)₆ and water yields β-aminoenones in good yields. rsc.org

Another significant ring-opening reaction is fluorination. researchgate.netnih.govacs.orgorganic-chemistry.org Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination to produce tertiary fluorinated carbonyl compounds, such as α-fluorocyanoketones. researchgate.netnih.govacs.orgorganic-chemistry.org This reaction proceeds through electrophilic fluorination of the isoxazole followed by deprotonation and N-O bond cleavage. researchgate.netnih.gov

The table below summarizes representative ring-opening reactions applicable to isoxazole derivatives.

Table 1: Representative Ring-Opening Reactions of Isoxazoles

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Isoxazole derivative | Mo(CO)₆, H₂O | β-aminoenone | rsc.org |

| Fluoroalkyl isoxazole | CuI/t-DMACH, dioxane, 140 °C | Fluoroalkylated enaminone | acs.org |

| 4-Methyl-5-phenylisoxazole | Selectfluor®, MeCN, 80 °C | α-fluorocyanoketone | researchgate.netnih.gov |

| Fused Isoxazole | TMSCl, NaI, MeCN, reflux | 3,4-disubstituted isoxazole | clockss.org |

Photoisomerization and Thermal Rearrangements

Isoxazoles can undergo rearrangements upon exposure to heat or UV light. scilit.comnih.govacs.orgirispublishers.comrsc.orgnih.govbiorxiv.orgrsc.orgacs.orgresearchgate.netbeilstein-journals.org Photochemical isomerization, typically requiring UV light in the range of 200–330 nm, is a known transformation for isoxazoles. nih.gov This process often proceeds through the homolysis of the O-N bond, forming an acyl azirine intermediate, which can then rearrange to other heterocyclic systems, most commonly an oxazole (B20620). nih.govirispublishers.com Recent studies have utilized continuous photochemical processes to generate highly reactive ketenimines from trisubstituted isoxazoles. nih.govacs.org

Thermal rearrangements of isoxazoles can also lead to a variety of products. For example, flash pyrolysis of 3,5-diphenylisoxazole (B109209) at high temperatures yields 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products. rsc.org In some cases, thermal rearrangements of substituted isoxazoles can lead to a cascade of reactions, such as the Boulton-Katritzky rearrangement, ultimately forming more stable heterocyclic structures. nih.gov

Metalation and Lithiation at Activated Positions

The protons on the substituents of the isoxazole ring can be abstracted by strong bases, leading to lithiated species that can be trapped with various electrophiles. cdnsciencepub.comcdnsciencepub.comnih.govclockss.orgresearchgate.net The C-5 methyl group of 3-substituted-5-methylisoxazoles is a known site for lithiation. cdnsciencepub.comcdnsciencepub.com For instance, 3-phenyl-5-methylisoxazole reacts with n-butyllithium (n-BuLi) to form the corresponding 5-lithiomethyl derivative, which can then be carboxylated by reaction with carbon dioxide to yield 3-phenylisoxazole-5-acetic acid. cdnsciencepub.comcdnsciencepub.com This indicates that the C-5 methyl group of this compound is likely the most acidic proton and would be the primary site of lithiation. The benzylic protons at the C-4 position could also be susceptible to deprotonation under certain conditions.

The table below illustrates the lithiation of a related isoxazole derivative.

Table 2: Lithiation of a 3-Phenyl-5-methylisoxazole

| Starting Material | Reagents and Conditions | Intermediate | Final Product (after quenching) | Reference(s) |

|---|

Oxidation and Reduction Chemistry

Regarding reduction, catalytic hydrogenation is a common method. While it can lead to ring cleavage, under specific conditions, other functional groups can be selectively reduced. For example, if the phenyl rings were to bear nitro groups, these could be selectively reduced to amino groups using appropriate catalysts and conditions, potentially leaving the isoxazole ring intact. However, the isoxazole ring is often sensitive to reductive conditions. clockss.org

Table of Compounds

Q & A

Q. What established synthetic routes are available for 3-Phenyl-4-benzyl-5-methylisoxazole, and how are they validated?

The synthesis of isoxazole derivatives often involves cycloaddition reactions. A robust method employs hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, as demonstrated in the preparation of structurally similar compounds like 5-(4-Methoxyphenyl)-3-phenylisoxazole. Key steps include:

- Reacting nitrile oxide precursors with alkynes under controlled conditions.

- Purification via column chromatography and validation using IR, , and HRMS .

- For crystallographic validation, single-crystal X-ray diffraction (e.g., using SHELX for refinement) confirms bond lengths and angles, ensuring structural accuracy .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

X-ray crystallography involves:

- Data Collection : High-resolution diffraction data from single crystals.

- Refinement : Using SHELXL for small-molecule refinement, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals .

- Visualization : ORTEP-III generates thermal ellipsoid plots to illustrate atomic displacement and stereochemistry .

Example structural parameters from analogous isoxazoles include C–O bond lengths of ~1.36 Å and dihedral angles between aromatic rings of 15–25° .

Advanced Questions

Q. How can reaction conditions be optimized for high yield and regioselectivity in isoxazole synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for cycloaddition.

- Catalyst Screening : Hypervalent iodine reagents improve regioselectivity by stabilizing transition states.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in nitrile oxide formation.

Data from analogous syntheses show yields improving from 60% to >85% under optimized conditions .

Q. How should researchers address contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., unexpected peaks) require:

- Iterative Analysis : Cross-validate with , IR, and HRMS to confirm functional groups.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using tools like NIST Chemistry WebBook .

- Crystallographic Validation : Resolve ambiguities by determining the crystal structure .

Q. What methodologies validate the biological activity of this compound and its analogs?

Approaches include:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays.

- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., pyrazole or benzoxazine derivatives) to identify critical substituents.

- Pharmacokinetic Profiling : Assess metabolic stability via microsomal incubation and LC-MS analysis.

| Analog | Structural Feature | Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-3-phenylpyrazole | Pyrazole core | Antitumor (IC = 2 µM) |

| Benzoxazine derivatives | Fused heterocyclic system | Antimicrobial (MIC = 8 µg/mL) |

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

- Steric Effects : The benzyl group at position 4 hinders electrophilic substitution at adjacent positions, directing reactions to the phenyl ring at position 3.

- Electronic Effects : The electron-withdrawing isoxazole ring deactivates the system, favoring nucleophilic aromatic substitution under harsh conditions (e.g., HNO/HSO).

Computational studies (e.g., frontier molecular orbital analysis) predict reactivity hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.